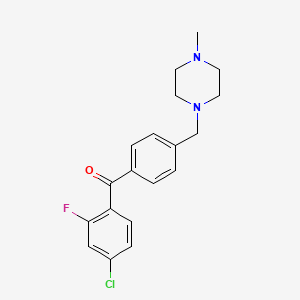

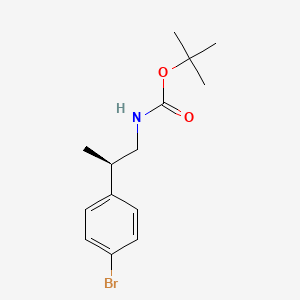

(R)-叔丁基(2-(4-溴苯基)丙基)氨基甲酸酯

描述

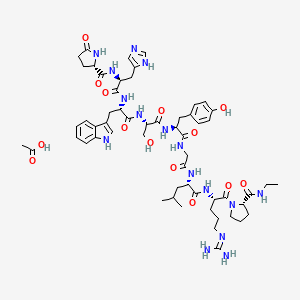

The compound "(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate" is a chiral molecule that is of interest due to its potential as an intermediate in the synthesis of various organic compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate derivatives and their applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in several studies. For instance, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was achieved using Candida antarctica lipase B, leading to optically pure enantiomers, which could be transformed into corresponding aminophenylethanols . Another study describes the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate through a chiral inversion step mediated by thionyl chloride, highlighting the simplicity and cost efficiency of the method . Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process including esterification, protection, reduction, and Corey-Fuchs reaction is reported, which is an intermediate of the natural product jaspine B .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is crucial for their reactivity and application. One study provides a comprehensive analysis of the molecular structure of tert-butyl N-(thiophen-2yl)carbamate using experimental and theoretical methods, including FT-IR, DFT, and M06-2X studies . This analysis includes vibrational frequency analysis and the calculation of molecular orbital energies, which are essential for understanding the electronic properties of these compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate derivatives in chemical reactions is another area of interest. For example, tert-butyl bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)carbamate was synthesized via Suzuki cross-coupling reaction, demonstrating the utility of these compounds in the production of organic photovoltaic materials . Another study discusses the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, which is a method for preparing chiral carbamate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are essential for their practical applications. For instance, the study on tert-butyl N-(thiophen-2yl)carbamate provides insights into the compound's vibrational frequencies and molecular energy values, which are indicative of its stability and reactivity . The solubility and stability of these compounds in various organic solvents are also of interest, as seen in the study of oxidative addition reactions of rhodium complexes with alkyl bromides .

科学研究应用

环境出现和归宿

合成酚类抗氧化剂 (SPA),包括与“(R)-叔丁基(2-(4-溴苯基)丙基)氨基甲酸酯”类似的衍生物,已广泛用于各种工业和商业产品中以延缓氧化反应。这些化合物,例如 2,6-二叔丁基-4-甲基苯酚 (BHT) 和 2,4-二叔丁基苯酚 (DBP),已在室内灰尘、室外空气颗粒物、海床沉积物和河水中检测到。研究表明,SPA 及其转化产物可能导致肝毒性、内分泌干扰作用,甚至致癌结果。建议未来的研究调查毒性低且对环境影响小的新型 SPA (Liu & Mabury, 2020).

代谢和毒性

氨基甲酸酯的代谢和毒性,包括与“(R)-叔丁基(2-(4-溴苯基)丙基)氨基甲酸酯”在结构上相关的化合物,已得到广泛研究。这些研究表明,氨基甲酸酯的代谢稳定性与其烷基取代基的大小呈下降趋势,影响其对代谢水解的不稳定性。此信息对于将氨基甲酸酯设计为药物或前药至关重要,突出了了解结构代谢关系的重要性 (Vacondio 等人,2010).

生物降解

已综述叔丁基氨基甲酸酯相关的化合物叔丁基乙基醚 (ETBE) 在土壤和地下水中的生物降解和归宿,突出了微生物在好氧条件下降解 ETBE 的能力。这篇综述提供了对好氧生物降解途径的见解,并强调了在生物修复工作中使用特定微生物和途径的潜力。然而,对厌氧生物降解潜力的了解仍然较少,有待进一步调查 (Thornton 等人,2020).

催化应用

包括与“(R)-叔丁基(2-(4-溴苯基)丙基)氨基甲酸酯”相关的外消旋体的催化非酶动力学拆分是一个备受关注的领域。这篇综述涵盖了催化非酶动力学拆分的主要发展,突出了手性催化剂在不对称有机合成中的重要性。此类催化过程对于手性纯化合物的合成至关重要,证明了 (R)-叔丁基 (2-(4-溴苯基)丙基)氨基甲酸酯及其类似物在工业应用中的相关性 (Pellissier, 2011).

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(2R)-2-(4-bromophenyl)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-10(11-5-7-12(15)8-6-11)9-16-13(17)18-14(2,3)4/h5-8,10H,9H2,1-4H3,(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVQIDLQGUKRLS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OC(C)(C)C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl (2-(4-bromophenyl)propyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)